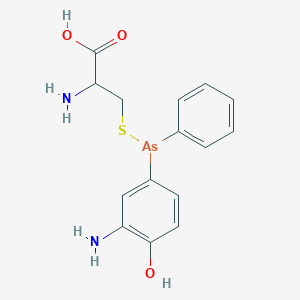
2-Bromo-2'-deoxyadenosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2'-deoxyadenosine triphosphate (Br-dATP) is a modified nucleotide analog that has gained significant attention in scientific research due to its unique properties. Br-dATP is a halogenated nucleotide that can be incorporated into DNA during replication, leading to the generation of single-strand breaks. This property makes Br-dATP a valuable tool for studying DNA repair mechanisms and the effects of DNA damage on cellular processes.
Mécanisme D'action
2-Bromo-2'-deoxyadenosine triphosphate is incorporated into DNA during replication, leading to the generation of single-strand breaks. The presence of these breaks activates cellular DNA repair mechanisms, including base excision repair and nucleotide excision repair. These repair mechanisms are essential for maintaining genomic stability and preventing the development of cancer.
Biochemical and Physiological Effects:
2-Bromo-2'-deoxyadenosine triphosphate has been shown to induce DNA damage and activate DNA repair mechanisms in a variety of cell types. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 2-Bromo-2'-deoxyadenosine triphosphate has also been shown to induce senescence in normal cells, suggesting that it may play a role in the aging process.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-2'-deoxyadenosine triphosphate in scientific research include its ability to induce DNA damage and activate DNA repair mechanisms, its specificity for replicating cells, and its ability to generate single-strand breaks in DNA. However, the use of 2-Bromo-2'-deoxyadenosine triphosphate also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze samples.
Orientations Futures
1. Investigating the role of 2-Bromo-2'-deoxyadenosine triphosphate in DNA damage response pathways.
2. Developing new methods for the synthesis and purification of 2-Bromo-2'-deoxyadenosine triphosphate.
3. Studying the effects of 2-Bromo-2'-deoxyadenosine triphosphate on cellular signaling pathways and gene expression.
4. Investigating the potential use of 2-Bromo-2'-deoxyadenosine triphosphate as a therapeutic agent for cancer treatment.
5. Developing new methods for the detection and quantification of 2-Bromo-2'-deoxyadenosine triphosphate in biological samples.
Méthodes De Synthèse
The synthesis of 2-Bromo-2'-deoxyadenosine triphosphate involves the halogenation of 2'-deoxyadenosine triphosphate (dATP) using bromine. The reaction is carried out in an aqueous solution at low pH and low temperature. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure 2-Bromo-2'-deoxyadenosine triphosphate.
Applications De Recherche Scientifique
2-Bromo-2'-deoxyadenosine triphosphate has been widely used in scientific research to study DNA repair mechanisms and the effects of DNA damage on cellular processes. It has been used as a tool to investigate the role of DNA damage in cancer development and to understand the mechanisms of action of chemotherapeutic agents that induce DNA damage. 2-Bromo-2'-deoxyadenosine triphosphate has also been used to study the effects of DNA damage on cellular signaling pathways and to investigate the role of DNA damage in aging.
Propriétés
Numéro CAS |
106867-29-2 |
|---|---|
Nom du produit |
2-Bromo-2'-deoxyadenosine triphosphate |
Formule moléculaire |
C10H15BrN5O12P3 |
Poids moléculaire |
570.08 g/mol |
Nom IUPAC |
[[(2R,3S,5S)-5-(6-amino-2-bromopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15BrN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6-/m0/s1 |
Clé InChI |
FLYRFEYNGPLUFC-JKUQZMGJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Br)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
2-bromo-2'-deoxyadenosine triphosphate 2-bromo-dATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



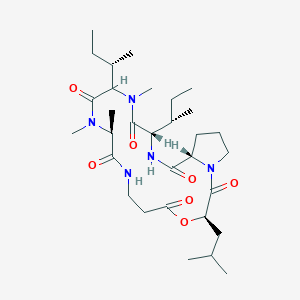
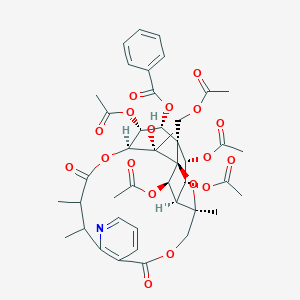

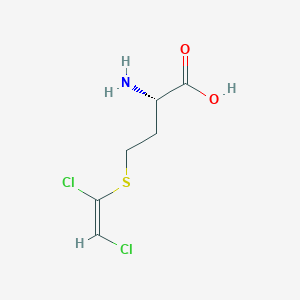
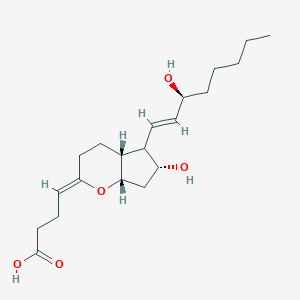
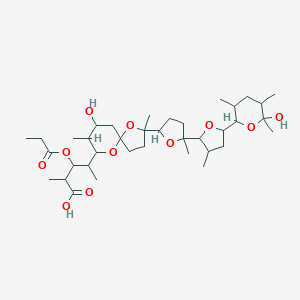

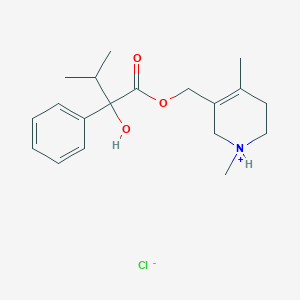

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
